molecular formula C9H5NO B1393366 6-Ethynylfuro[3,2-b]pyridine CAS No. 1203499-35-7

6-Ethynylfuro[3,2-b]pyridine

Cat. No.: B1393366
CAS No.: 1203499-35-7
M. Wt: 143.14 g/mol
InChI Key: JUJFZXIEHAJRBN-UHFFFAOYSA-N
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Description

6-Ethynylfuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H5NO and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Quantum Chemical Calculations

6-Ethynylfuro[3,2-b]pyridine's derivatives have been studied for their crystal structures and semi-empirical quantum chemical calculations. Research on fused pyridine derivatives like Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine has involved optimizing crystal structures using methods such as MOPAC2009. This includes analyzing conformational discrepancies and crystal packing effects, as well as understanding intramolecular charge transfer interactions and p-electron delocalization in the phenyl rings of these structures (Jotani, 2015).

Novel Synthesis Methods

Researchers have developed novel synthesis methods for related compounds. For instance, dihydropyrindines and tetrahydroquinolines, which are pyridine derivatives, can be synthesized through a one-pot process. This is significant as pyridine is a vital structural unit in many natural compounds and pharmaceuticals (Yehia et al., 2002).

Synthesis of Anticancer Agents

In the context of anticancer research, derivatives of this compound have been synthesized and tested. For example, 1,2-dihydropyrido[3,4-b]pyrazines have shown significant antitumor activity in mice. This highlights the potential of these compounds in developing new anticancer drugs (Temple et al., 1987).

Fluorescence Studies for Antitumor Applications

The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which are related to this compound, have been studied for potential antitumor applications. These studies include examining their absorption and fluorescence properties in different solvents and their behavior in nanoliposomes, which could have implications for drug delivery in cancer treatment (Carvalho et al., 2013).

Synthesis of Potent Inhibitors

2,3-Diarylfuro[2,3-b]pyridine-4-amines, related to this compound, have been discovered as potent and selective inhibitors of Lck, an enzyme involved in signal transduction in T cells. This discovery is crucial for developing new drugs targeting immune responses (Martin et al., 2007).

Properties

IUPAC Name

6-ethynylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFZXIEHAJRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674112
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-35-7
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203499-35-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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